molecular formula C12H17N3S B14555313 N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide CAS No. 61653-56-3

N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide

Cat. No.: B14555313
CAS No.: 61653-56-3
M. Wt: 235.35 g/mol
InChI Key: MNOCKZIWGYEVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of tetrahydropyridazines, which are nitrogen-containing heterocycles. The presence of the 4-methylphenyl group and the carbothioamide functionality adds to its chemical diversity and potential reactivity.

Properties

CAS No.

61653-56-3

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

N-(4-methylphenyl)diazinane-1-carbothioamide

InChI

InChI=1S/C12H17N3S/c1-10-4-6-11(7-5-10)14-12(16)15-9-3-2-8-13-15/h4-7,13H,2-3,8-9H2,1H3,(H,14,16)

InChI Key

MNOCKZIWGYEVAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the reaction of 4-methylphenylhydrazine with a suitable carbonyl compound, followed by cyclization and introduction of the carbothioamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide stands out due to its specific substitution pattern and the presence of the carbothioamide group, which imparts unique chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.